N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dimethylbenzenesulfonamide
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Description
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C19H22N2O4S and its molecular weight is 374.46. The purity is usually 95%.
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Biological Activity
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dimethylbenzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis methods, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following structural formula:
Key Properties:
- Molecular Weight: 324.4 g/mol
- CAS Number: 921540-32-1
- Chemical Classification: Sulfonamide derivative with a benzoxazepine core.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The proposed mechanisms include:
- Enzyme Inhibition: The compound may inhibit key enzymes by binding to their active sites, thereby preventing normal enzymatic function. This is particularly relevant in the context of cysteinyl proteinases and other therapeutic targets.
- Receptor Modulation: Interaction with cellular receptors can alter signal transduction pathways, impacting various cellular responses and potentially leading to therapeutic effects.
- Disruption of Cellular Processes: The compound may interfere with critical cellular processes such as DNA replication and protein synthesis, contributing to its cytotoxic effects on certain cell lines.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antibacterial Activity:
- Antifungal Activity:
-
Anticancer Potential:
- Preliminary studies suggest that this sulfonamide derivative may possess anticancer properties through mechanisms involving apoptosis induction in cancer cell lines.
Research Findings and Case Studies
Several studies have evaluated the biological activity of this compound:
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
-
Formation of the Benzoxazepine Core:
- The initial step involves constructing the benzoxazepine framework through cyclization reactions involving appropriate precursors.
-
Introduction of Functional Groups:
- Subsequent steps include the introduction of the sulfonamide group and methyl substitutions to achieve the final structure.
These synthetic routes are crucial for optimizing yield and purity for further biological evaluation.
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)-2,5-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-12-5-6-13(2)17(9-12)26(23,24)21-14-7-8-16-15(10-14)20-18(22)19(3,4)11-25-16/h5-10,21H,11H2,1-4H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MECLOUNGCDUVLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.